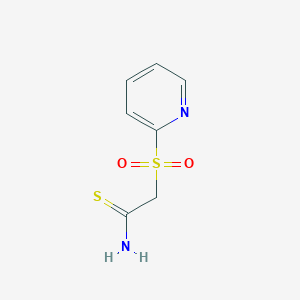

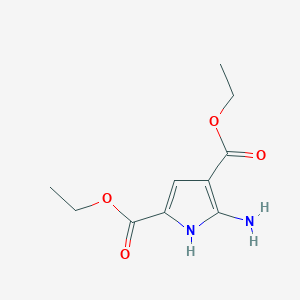

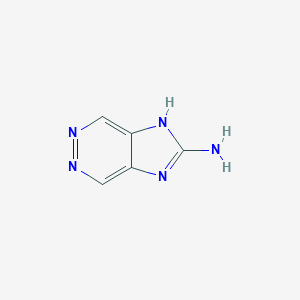

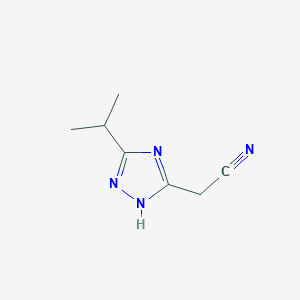

2-(3-Isopropyl-1H-1,2,4-triazol-5-yl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(3-Isopropyl-1H-1,2,4-triazol-5-yl)acetonitrile” is a derivative of the 1,2,4-triazole class of compounds . These compounds are known for their wide range of biological activities and are used as a basic nucleus of different heterocyclic compounds with various applications in medicine .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various chemical reactions. For instance, one study reported the synthesis of novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed using various spectroscopic techniques. For example, the IR absorption spectra of certain derivatives were characterized by the presence of signals for C=O groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives can be complex. For instance, the reaction of 1-acetylindoline-2,3-dione with thiosemicarbazide was reported to yield a 1-acetyl-5’-thioxospiro derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various techniques. For example, the melting point and IR spectra of certain derivatives have been reported .科学的研究の応用

Anticancer Agent Development

1,2,4-Triazole derivatives, including the structure of interest, have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising cytotoxic activity against various human cancer cell lines, such as MCF-7, Hela, and A549. Some derivatives exhibited significant selectivity, targeting cancerous cells while sparing normal ones, which is crucial for reducing side effects in chemotherapy .

Molecular Docking Studies

The same 1,2,4-triazole derivatives have been subjected to molecular docking studies to understand their mechanism of action. These studies help in identifying the binding modes and interactions of the compounds within the binding pocket of target enzymes, such as aromatase, which is a potential target for anticancer therapy .

Crystallography and Structural Analysis

The crystal structure of related 1,2,4-triazole compounds has been determined, providing insights into their molecular geometry and potential interactions with biological targets. This information is vital for drug design and optimization, as it allows researchers to predict how these molecules might interact with other compounds or biological macromolecules .

Synthesis of Novel Derivatives

Researchers have reported the synthesis of novel 1,2,4-triazole derivatives, expanding the library of compounds with potential biological activity. These synthetic pathways offer opportunities for the development of new drugs with improved efficacy and safety profiles .

Biological Activity Assessment

The biological activity of 1,2,4-triazole derivatives is not limited to anticancer properties. These compounds are attractive due to their broad spectrum of biological activities, which may include antimicrobial, antiviral, and anti-inflammatory effects. Further research is needed to fully explore and characterize these activities .

Pharmacokinetics and Toxicology

The pharmacokinetic and toxicological properties of these compounds are crucial for their development as therapeutic agents. The ability of 1,2,4-triazole rings to form hydrogen bonds can lead to improved pharmacokinetic profiles, which is essential for the drug’s absorption, distribution, metabolism, and excretion .

Drug Resistance and Selectivity

The issue of drug resistance is a significant challenge in the treatment of various diseases, including cancer. 1,2,4-Triazole derivatives have the potential to overcome drug resistance due to their unique structures and mechanisms of action. Additionally, their selectivity towards cancerous cells over normal cells can lead to more effective and less toxic treatment options .

Targeted Therapy

With the advancement of personalized medicine, there is a growing interest in developing targeted therapies that can specifically attack diseased cells without affecting healthy ones. The structural features of 1,2,4-triazole derivatives make them suitable candidates for designing targeted therapeutic agents, potentially leading to more precise and individualized treatment strategies .

作用機序

Target of Action

Similar 1,2,4-triazole derivatives have been reported to show promising cytotoxic activity against various human cancer cell lines . These compounds are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Mode of Action

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

Given the potential anticancer activity of similar 1,2,4-triazole derivatives , it can be inferred that the compound may affect pathways related to cell proliferation and survival

Pharmacokinetics

The presence of the 1,2,4-triazole ring in the compound’s structure suggests that it may have good pharmacokinetic properties . The 1,2,4-triazole ring is known to form hydrogen bonds with different targets, which can improve the bioavailability of the compound .

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines

将来の方向性

特性

IUPAC Name |

2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-5(2)7-9-6(3-4-8)10-11-7/h5H,3H2,1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPXZCJXBQYQCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=N1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]-](/img/structure/B62610.png)